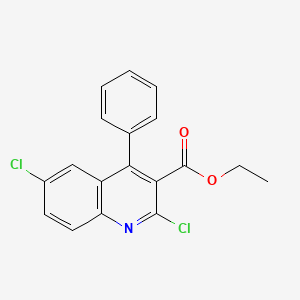![molecular formula C17H15NO4 B8800283 ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE](/img/structure/B8800283.png)
ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzo[1,3]dioxole moiety linked to the benzoic acid structure through an imine (Schiff base) linkage, and an ethyl ester functional group. It is of interest in various fields of research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with ethyl 4-aminobenzoate. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The biological activity of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester is primarily attributed to its ability to interact with cellular targets. The compound can bind to specific proteins or enzymes, modulating their activity. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Benzoic acid, ethyl ester: A simpler ester derivative of benzoic acid.
Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole moiety, such as certain benzylisoquinoline alkaloids.
Schiff bases: Compounds with an imine linkage similar to the one in the target compound.
Uniqueness
The uniqueness of benzoic acid, 4-[(benzo[1,3]dioxol-5-ylmethylene)amino]-, ethyl ester lies in its combined structural features: the benzo[1,3]dioxole moiety, the imine linkage, and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
ethyl 4-(1,3-benzodioxol-5-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C17H15NO4/c1-2-20-17(19)13-4-6-14(7-5-13)18-10-12-3-8-15-16(9-12)22-11-21-15/h3-10H,2,11H2,1H3 |
InChIキー |
ZFAGEEKCOVAUTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(trifluoromethyl)benzo[b]thiophene](/img/structure/B8800218.png)







![5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8800265.png)

![1h-Naphth[2,3-d]imidazole-4,9-dione, 1,2-dimethyl-](/img/structure/B8800291.png)
![[1-(Cyanomethyl)cyclopropyl]methyl benzoate](/img/structure/B8800296.png)

